molecular formula C7H10N2O2 B1294813 1,3-Diazaspiro[4.4]nonane-2,4-dione CAS No. 699-51-4

1,3-Diazaspiro[4.4]nonane-2,4-dione

Cat. No.: B1294813
CAS No.: 699-51-4
M. Wt: 154.17 g/mol
InChI Key: JTTFXYHJDZZDQK-UHFFFAOYSA-N
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Description

1,3-Diazaspiro[4.4]nonane-2,4-dione is a spirocyclic hydantoin derivative characterized by a bicyclic framework where a five-membered imidazolidine-2,4-dione ring is fused to a cyclopentane ring via a spiro junction. This structure confers unique conformational rigidity and electronic properties, making it a versatile scaffold in medicinal chemistry.

Preparation Methods

Bucherer-Lieb Method

This classical method involves the cyclization of hydantoins derived from amino acids or other nitrogen-containing compounds. The procedure is as follows:

  • Starting Materials : The synthesis typically starts with diethyl malonate or similar compounds.

  • Reagents : Phosphorus pentoxide (P₂O₅) is often used to promote cyclization.

  • Procedure :

    • The starting material is reacted under controlled conditions (temperature and solvent) to form the spiro compound.
    • The reaction is followed by purification steps such as recrystallization.

Cyclization of Amino Acids

Another effective method involves the cyclization of specific amino acids:

  • Starting Materials : Use of amino acids like L-arginine or L-lysine.

  • Procedure :

    • The amino acid is treated with a cyclic anhydride in a solvent such as ethanol or acetonitrile.
    • The reaction conditions (temperature, time) are optimized to maximize yield.

Microwave-Assisted Synthesis

Recent advancements have introduced microwave-assisted techniques that enhance reaction efficiency:

  • Procedure :
    • The reactants are subjected to microwave irradiation, which significantly reduces reaction times and improves yields.
    • This method can be particularly useful for large-scale synthesis.

Industrial Production Techniques

For large-scale production, the following approaches are commonly employed:

  • Automated Reactors : Continuous flow systems that allow for precise control over reaction conditions.

  • Optimization : Scaling up laboratory procedures with adjustments in temperature, pressure, and solvent choice to ensure high purity and yield.

This compound can undergo various chemical transformations:

Oxidation Reactions

The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to yield corresponding oxides.

Reduction Reactions

Reduction can be performed using lithium aluminum hydride or other reducing agents to modify functional groups within the compound.

Substitution Reactions

Nucleophilic substitution reactions are possible where functional groups are replaced by other nucleophiles such as halides or alkoxides.

Reaction Type Common Reagents Conditions
Oxidation Potassium permanganate Controlled temperature
Reduction Lithium aluminum hydride Inert atmosphere
Substitution Nucleophiles (e.g., NaN₃) Solvent-dependent

The preparation of this compound involves several established synthetic routes that vary in complexity and efficiency. Each method has its advantages depending on the desired application, whether in research or industrial settings. Further studies could explore modifications to these methods to enhance yields and reduce costs while maintaining the compound's integrity for pharmaceutical applications.

Chemical Reactions Analysis

1,3-Diazaspiro[4.4]nonane-2,4-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, depending on the desired reaction. Major products formed from these reactions vary based on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that 1,3-diazaspiro[4.4]nonane-2,4-dione exhibits promising anticancer properties. A study demonstrated its efficacy against various cancer cell lines, suggesting that it could serve as a lead compound for developing new anticancer agents. The mechanism appears to involve the induction of apoptosis in cancer cells, which is critical for effective cancer therapy .

Antimicrobial Properties
The compound has also shown antimicrobial activity against a range of pathogens. Its derivatives have been tested for their ability to inhibit bacterial growth, making it a candidate for developing new antibiotics . This is particularly relevant in the context of rising antibiotic resistance.

Materials Science

Polymer Chemistry
In materials science, this compound has been utilized as a building block in the synthesis of novel polymers with enhanced mechanical properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it valuable in applications requiring durable materials .

Nanocomposites
The compound has been explored for use in nanocomposite materials. Its ability to interact with nanoparticles allows for the creation of composites with tailored properties for specific applications such as drug delivery systems and sensors .

Synthetic Intermediate

Chemical Synthesis
this compound serves as an important intermediate in organic synthesis. It can be used to synthesize various heterocyclic compounds and other complex molecules through reactions such as cycloaddition and functional group transformations . This versatility makes it a valuable component in the pharmaceutical industry for developing new drugs.

Case Studies

Application Study Reference Findings
Anticancer Activity Induced apoptosis in multiple cancer cell lines.
Antimicrobial Properties Inhibited growth of various bacterial strains; potential for antibiotic development.
Polymer Chemistry Enhanced mechanical properties and thermal stability in polymer matrices.
Nanocomposites Improved drug delivery systems and sensor functionalities through nanoparticle interactions.
Synthetic Intermediate Versatile reactions leading to complex heterocycles beneficial in pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,3-Diazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Pharmacological Relevance :

  • Antiplatelet Activity : Substituted diazaspiro compounds, including 8-phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione, exhibit potent inhibition of platelet aggregation (IC₅₀ = 27.3 μM) by antagonizing 5-HT2A receptors, outperforming reference drugs like sarpogrelate .
  • Synthetic Accessibility: The compound is synthesized via cyclization reactions involving amino acids or their derivatives. For example, 1-amino-cyclopentane-1-carboxylic acid reacts with aryl isocyanates under basic conditions to form the spirocyclic core .

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Core Structure Molecular Weight (g/mol) Key Pharmacological Properties Lipinski Violations Toxicity Profile References
1,3-Diazaspiro[4.4]nonane-2,4-dione Spirocyclic hydantoin 168.19 (base scaffold) Anticonvulsant (MES test ED₅₀ = 45 mg/kg), antiplatelet (IC₅₀ = 27.3 μM) 0 Low acute toxicity (LD₅₀ > 2000 mg/kg)
9,9-Dimethoxybicyclo[3.3.1]nonane-2,4-dione Bicyclic diketone 228.24 Antifungal (binding to Cellobiose dehydrogenase: ΔG = −5.19 kcal/mol), anti-inflammatory 0 LD₅₀ > 5000 mg/kg (Class 5-6 toxicity)
1,6-Diazaspiro[4.4]nonane-2,7-dione Spirocyclic diketone 170.18 Antibacterial (isolated from Pseudoalteromonas xiamenensis; MIC < 0.78 µg/mL vs. Vibrio) Not reported Undetermined
7-Phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione Phenyl-substituted spiro 230.26 Corneal permeability (predicted), potential CNS applications 1 (logP = 1.4) No mutagenicity/carcinogenicity

Key Findings

Antifungal and Anti-Inflammatory Activity

  • 9,9-Dimethoxybicyclo[3.3.1]nonane-2,4-dione exhibits superior binding to fungal enzymes (e.g., Cellobiose dehydrogenase: Ki = 156.22 μM) and human inflammatory proteins (TNF-α: ΔG = −8.56 kcal/mol) compared to this compound derivatives. Its bicyclic structure enhances hydrophobic interactions with target residues (Gln735, Arg158) .

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 1,3-Diazaspiro[4.4]nonane-2,4-dione and its derivatives?

  • Methodological Answer : The core spirocyclic structure is typically synthesized via cyclization reactions. For example, reacting diamines with cyclic ketones or esters under catalytic conditions (e.g., acid or base catalysis) can yield the spiro framework. Derivatives like 3-Tosyl-1,3-diazaspiro[4.4]nonane-2,4-dione are prepared by introducing functional groups (e.g., sulfonyl groups) via substitution reactions . Optimization often involves controlling temperature (e.g., reflux in polar solvents) and stoichiometric ratios of precursors .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the spirocyclic structure and substituent positions.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns (e.g., loss of carbonyl groups).
  • Infrared (IR) Spectroscopy : Identification of carbonyl (C=O) stretches near 1700–1750 cm1^{-1} .

Q. How can researchers assess the stability of this compound under storage conditions?

  • Methodological Answer : Stability studies should monitor decomposition under varying temperatures, humidity, and light exposure. Techniques include:

  • HPLC/Purity Analysis : Track degradation products over time.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability.
  • Storage recommendations: Maintain at −20°C in inert atmospheres (e.g., argon) to prevent oxidation .

Advanced Research Questions

Q. How can synthetic yields of this compound derivatives be optimized?

  • Methodological Answer : Yield optimization requires:

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts to enhance cyclization efficiency.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) may improve solubility of intermediates.
  • Reaction Monitoring : Use in-situ techniques like FTIR or Raman spectroscopy to identify bottlenecks (e.g., incomplete cyclization) .

Q. What strategies resolve contradictions in structural data for thio-derivatives (e.g., 2-thioxo analogs)?

  • Methodological Answer : Discrepancies in reported structures (e.g., thione vs. thiol tautomers) can be resolved via:

  • X-ray Crystallography : Definitive determination of tautomeric forms.
  • Computational Chemistry : DFT calculations to predict stable conformers and compare with experimental data (e.g., NMR chemical shifts) .

Q. How can structure-activity relationships (SAR) be explored for bioactive derivatives?

  • Methodological Answer :

Functional Group Variation : Synthesize analogs with substituents like benzyl or pyridinyl groups (e.g., 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione) .

Biological Assays : Test antimicrobial activity via minimum inhibitory concentration (MIC) assays or anticancer potential using cell viability assays (e.g., MTT).

Molecular Docking : Predict binding modes with target proteins (e.g., enzymes in microbial pathways) .

Q. What computational methods address gaps in toxicological data for this compound?

  • Methodological Answer :

  • In Silico Toxicity Prediction : Use tools like ProTox-II or ADMET predictors to estimate hepatotoxicity, mutagenicity, and bioavailability.
  • In Vitro Assays : Perform cytotoxicity screening (e.g., against HepG2 cells) and Ames tests for mutagenicity .

Q. How can spirocyclic frameworks improve pharmacokinetics in drug candidates?

  • Methodological Answer : The rigid spiro structure enhances metabolic stability and target selectivity. Case studies include:

  • Irbesartan Analogs : Spirocyclic derivatives improve angiotensin II receptor binding and oral bioavailability .
  • Solubility Modulation : Introduce hydrophilic groups (e.g., hydroxyl, amine) while retaining the spiro core .

Properties

IUPAC Name

1,3-diazaspiro[4.4]nonane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c10-5-7(3-1-2-4-7)9-6(11)8-5/h1-4H2,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTFXYHJDZZDQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80220183
Record name 1,3-Diazaspiro(4.4)nonane-2,4-dione
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Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

699-51-4
Record name 1,3-Diazaspiro[4.4]nonane-2,4-dione
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Record name 1,3-Diazaspiro(4.4)nonane-2,4-dione
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

1,3-Diazaspiro[4.4]nonane-2,4-dione
1,3-Diazaspiro[4.4]nonane-2,4-dione
1,3-Diazaspiro[4.4]nonane-2,4-dione
1,3-Diazaspiro[4.4]nonane-2,4-dione
1,3-Diazaspiro[4.4]nonane-2,4-dione
1,3-Diazaspiro[4.4]nonane-2,4-dione

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